molecular formula C9H8FN3O2S B6176931 1-(4-fluorophenyl)-1H-pyrazole-4-sulfonamide CAS No. 1249571-85-4

1-(4-fluorophenyl)-1H-pyrazole-4-sulfonamide

Cat. No. B6176931
CAS RN: 1249571-85-4
M. Wt: 241.2
InChI Key:
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Description

1-(4-Fluorophenyl)-1H-pyrazole-4-sulfonamide (FPPS) is a heterocyclic compound that is used in a variety of scientific research applications. It is a versatile compound that can be used as a starting material for the synthesis of a variety of organic compounds. FPPS is a versatile compound that can be used in a variety of scientific research applications, including the study of biochemical and physiological processes.

Scientific Research Applications

1-(4-fluorophenyl)-1H-pyrazole-4-sulfonamide has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of a variety of organic compounds, including drugs and other biologically active compounds. It has also been used in the study of biochemical and physiological processes, such as enzyme catalyzed reactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-1H-pyrazole-4-sulfonamide is not well understood. It is believed to act as an inhibitor of some enzymes, particularly those involved in the metabolism of drugs. It is also believed to have some effect on the activity of certain hormones, such as insulin.
Biochemical and Physiological Effects
1-(4-fluorophenyl)-1H-pyrazole-4-sulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, and has been shown to affect the activity of certain hormones, such as insulin. It has also been shown to have some effect on the metabolism of drugs, but the exact mechanism of action is not well understood.

Advantages and Limitations for Lab Experiments

1-(4-fluorophenyl)-1H-pyrazole-4-sulfonamide has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easily synthesized. It is also a versatile compound, and can be used in a variety of scientific research applications. One of the main limitations of 1-(4-fluorophenyl)-1H-pyrazole-4-sulfonamide is that it is not very stable, and can degrade over time.

Future Directions

There are a number of potential future directions for the use of 1-(4-fluorophenyl)-1H-pyrazole-4-sulfonamide in scientific research. It could be used in the development of new drugs and other biologically active compounds. It could also be used in the study of enzyme catalyzed reactions and cellular signaling pathways. In addition, it could be used to study the biochemical and physiological effects of various drugs and other compounds. Finally, it could be used to develop novel methods for the synthesis of organic compounds.

Synthesis Methods

The synthesis of 1-(4-fluorophenyl)-1H-pyrazole-4-sulfonamide involves the reaction of 4-fluorophenylhydrazine with sulfonyl chloride in the presence of a base, such as pyridine. The reaction produces a mixture of the desired product and side products, which can be separated by column chromatography. The purity of the product can be determined by nuclear magnetic resonance (NMR) spectroscopy.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-fluorophenyl)-1H-pyrazole-4-sulfonamide involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate to form 1-(4-fluorophenyl)-3-oxobutane-1,2-diamine, which is then reacted with sulfuric acid to form 1-(4-fluorophenyl)-1H-pyrazole-4-sulfonamide.", "Starting Materials": [ "4-fluorophenylhydrazine", "ethyl acetoacetate", "sulfuric acid" ], "Reaction": [ "Step 1: 4-fluorophenylhydrazine is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 1-(4-fluorophenyl)-3-oxobutane-1,2-diamine.", "Step 2: 1-(4-fluorophenyl)-3-oxobutane-1,2-diamine is then reacted with sulfuric acid to form 1-(4-fluorophenyl)-1H-pyrazole-4-sulfonamide.", "Overall Reaction: 4-fluorophenylhydrazine + ethyl acetoacetate + sulfuric acid -> 1-(4-fluorophenyl)-1H-pyrazole-4-sulfonamide" ] }

CAS RN

1249571-85-4

Product Name

1-(4-fluorophenyl)-1H-pyrazole-4-sulfonamide

Molecular Formula

C9H8FN3O2S

Molecular Weight

241.2

Purity

95

Origin of Product

United States

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